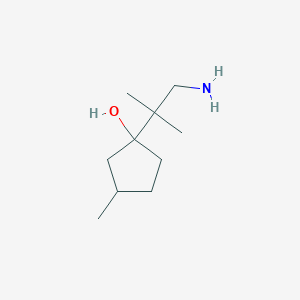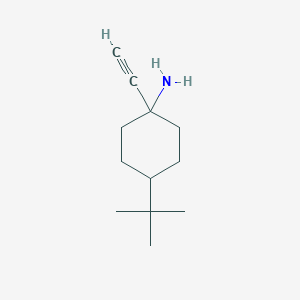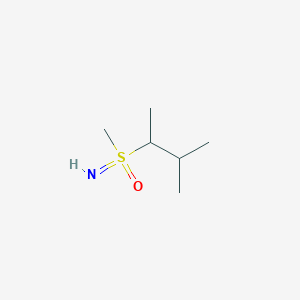
2-(Aminooxy)-2-cyclopropylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminooxy)-2-cyclopropylacetic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an aminooxy group attached to a cyclopropylacetic acid backbone. The aminooxy group is known for its reactivity, making this compound a valuable tool in synthetic chemistry and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminooxy)-2-cyclopropylacetic acid typically involves the reaction of cyclopropylacetic acid with hydroxylamine derivatives. One common method includes the use of hydroxylamine hydrochloride in the presence of a base to form the aminooxy group. The reaction is usually carried out in an aqueous medium at controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aminooxy)-2-cyclopropylacetic acid undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming oxime bonds with aldehydes and ketones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Catalysts like aniline or phenylenediamine derivatives are often employed to accelerate oxime formation.
Major Products:
Applications De Recherche Scientifique
2-(Aminooxy)-2-cyclopropylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime bonds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: Research has explored its potential in drug development, particularly as an inhibitor of pyridoxal phosphate-dependent enzymes.
Mécanisme D'action
The primary mechanism of action of 2-(Aminooxy)-2-cyclopropylacetic acid involves the inhibition of pyridoxal phosphate-dependent enzymes. The aminooxy group attacks the Schiff base linkage between pyridoxal phosphate and the enzyme, forming stable oxime complexes. This inhibition affects various metabolic pathways, including the malate-aspartate shuttle and glycolysis .
Comparaison Avec Des Composés Similaires
Aminooxyacetic acid: Shares the aminooxy group but has a simpler acetic acid backbone.
2-(Aminooxy)-3-phenylpropionic acid: Contains a phenyl group, offering different reactivity and applications.
Aminoethoxyvinylglycine: Another aminooxy compound used as an auxin biosynthesis inhibitor.
Uniqueness: 2-(Aminooxy)-2-cyclopropylacetic acid is unique due to its cyclopropylacetic acid backbone, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Propriétés
Formule moléculaire |
C5H9NO3 |
|---|---|
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
2-aminooxy-2-cyclopropylacetic acid |
InChI |
InChI=1S/C5H9NO3/c6-9-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8) |
Clé InChI |
RCKSWBIMUAXHAT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C(=O)O)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13188876.png)



![1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine](/img/structure/B13188902.png)
![4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine](/img/structure/B13188915.png)

![1-[1-(Aminomethyl)cyclobutyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13188925.png)
![5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)




